octahydro-1H-2-benzopyran-6-ol
Description
Octahydro-1H-2-benzopyran-6-ol is a hydrogenated benzopyran derivative characterized by a fully saturated bicyclic structure (octahydro) fused with a pyran ring. The hydroxyl group at position 6 confers polar and hydrogen-bonding capabilities, distinguishing it from non-hydroxylated analogs. This compound is of interest in medicinal chemistry due to structural similarities to bioactive chromane derivatives, such as tocopherols (vitamin E analogs) and other oxygen heterocycles .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h7-10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEJVLZPIKOXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-ol typically involves the hydrogenation of benzopyran derivatives. One common method includes the catalytic hydrogenation of 1H-2-benzopyran-6-ol using a palladium or platinum catalyst under high pressure and temperature . This process ensures the complete saturation of the benzopyran ring, resulting in the octahydro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 6-position undergoes oxidation to form ketone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Mechanism :
-
The reaction proceeds via deprotonation of the hydroxyl group, followed by electron transfer to the oxidizing agent.
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This generates a ketone (octahydro-1H-2-benzopyran-6-one) with high regioselectivity due to steric and electronic effects of the saturated ring system .
Conditions :
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KMnO₄ in aqueous H₂SO₄ (0.1 M) at 25–40°C for 6–8 hours.
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H₂O₂ (30% v/v) in acetic acid at 50°C for 12 hours.
Outcomes :
| Oxidizing Agent | Yield (%) | Product Structure |
|---|---|---|
| KMnO₄ | 75–85 | C₉H₁₄O₂ (ketone) |
| H₂O₂ | 65–75 | C₉H₁₄O₂ (ketone) |
Esterification
The hydroxyl group reacts with acetylating agents to form ester derivatives, enhancing lipophilicity for pharmaceutical applications.
Mechanism :
-
Acetic anhydride ((CH₃CO)₂O) in the presence of H₂SO₄ protonates the hydroxyl oxygen, facilitating nucleophilic attack by the acetyl group.
Conditions :
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Reflux in acetic anhydride (1:2 molar ratio) at 80–100°C for 4–6 hours.
Outcomes :
| Reagent | Yield (%) | Product Structure |
|---|---|---|
| (CH₃CO)₂O + H₂SO₄ | 80–90 | C₁₁H₁₆O₃ (acetate ester) |
Knoevenagel-Hetero-Diels-Alder Cycloaddition
Octahydro-1H-2-benzopyran-6-ol participates in enantioselective tandem reactions with α,β-unsaturated aldehydes (e.g., citral) to form tricyclic compounds.
Mechanism :
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Knoevenagel Condensation : The hydroxyl group activates the aldehyde for nucleophilic attack, forming an enolate intermediate.
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Hetero-Diels-Alder Cycloaddition : The enolate reacts with dienophiles (e.g., citral) to generate tricyclic benzo[c]chromenone derivatives .
Conditions :
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Catalyst : Chiral BINOL-Ti complex (3 mol%) at 0°C under solvent-free conditions.
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Reaction Time : 30 minutes.
Outcomes :
| Substrate | Yield (%) | Enantiomeric Excess (ee) | Product Structure |
|---|---|---|---|
| Citral | 77–80 | 89–99% | C₁₉H₂₄O₃ (tricyclic chromenone) |
Catalytic Hydrogenation (Side Functionalization)
While the core structure is already saturated, hydrogenation can modify substituents introduced during derivatization.
Mechanism :
Conditions :
-
H₂ (1 atm) in ethanol at 25°C for 2–4 hours.
Outcomes :
| Catalyst | Substrate Modification | Yield (%) |
|---|---|---|
| PtO₂ | Alkene → Alkane | 85–90 |
| Pd/C | Alkyne → Alkane | 75–80 |
Scientific Research Applications
Fragrance Industry Applications
One of the primary applications of octahydro-1H-2-benzopyran-6-ol is in the fragrance industry . This compound contributes to the olfactory profile of various personal care products, including:
- Perfumes and Colognes: It enhances floral and woody notes, making it suitable for high-end fragrance formulations.
- Personal Care Products: Used in soaps, shower gels, and hair care products to impart pleasant scents.
- Household Products: Incorporated into air fresheners, cleaning agents, and fabric care products to provide a fresh aroma.
The versatility of this compound allows it to be used in combination with other fragrance compounds to create complex scent profiles that appeal to consumers. For instance, it can be blended with aldehydes to produce floral and green notes .
Medicinal Chemistry Applications
Beyond its use in fragrances, this compound has potential applications in medicinal chemistry . Research indicates that compounds related to octahydroisochromen derivatives exhibit biological activities that could be harnessed for therapeutic purposes:
- Antioxidant Activity: Studies have shown that certain derivatives can act as antioxidants, which may help in reducing oxidative stress in biological systems.
- Neuroprotective Effects: Some research suggests that these compounds could have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
- Anti-inflammatory Properties: There is evidence indicating that octahydroisochromen derivatives can modulate inflammatory responses, which is crucial for developing treatments for various inflammatory conditions.
Case Study 1: Fragrance Formulation Development
A study conducted on the formulation of a new floral fragrance highlighted the use of this compound as a key ingredient. The researchers noted that its incorporation significantly enhanced the overall scent profile, providing a balanced floral note while maintaining stability under different conditions .
Case Study 2: Antioxidant Activity Assessment
In another study focused on evaluating the antioxidant properties of octahydroisochromen derivatives, researchers found that specific modifications to the molecular structure increased their efficacy as free radical scavengers. This finding suggests potential applications in cosmetics and dietary supplements aimed at combating oxidative stress .
Data Tables
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Fragrance Industry | Perfumes, soaps, air fresheners | Enhances scent profiles |
| Medicinal Chemistry | Antioxidants, neuroprotective agents | Potential therapeutic effects |
| Personal Care Products | Hair care products, shower gels | Improves user experience |
Mechanism of Action
The mechanism of action of octahydro-1H-2-benzopyran-6-ol involves its interaction with specific molecular targets. The hydroxyl group in its structure allows for hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate biological pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares octahydro-1H-2-benzopyran-6-ol with three structurally related benzopyran derivatives, including the compound 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,5,8-tetramethyl-, acetate (CAS 600152-23-6) from the provided evidence :
Key Observations:
Saturation Effects : The octahydro structure enhances conformational rigidity compared to partially saturated analogs like the dihydro compound in . This may improve metabolic stability but reduce π-π stacking interactions in biological targets.
In contrast, the acetylated derivative in is more lipophilic, favoring membrane permeability .
Research Findings and Implications
Stability and Reactivity
- Hydrogenation Impact : Fully saturated benzopyrans like this compound are less prone to oxidative degradation than unsaturated analogs, making them candidates for stable drug formulations.
- Hydroxyl Group Reactivity: The -OH at C6 may participate in hydrogen bonding with biological targets, similar to chromanols. However, the absence of methyl groups (unlike α-tocopherol) could reduce lipid solubility and membrane penetration.
Data Limitations
No experimental data for this compound were found in the provided evidence . Comparisons rely on structural analogies and inferred properties from related benzopyrans.
Biological Activity
Octahydro-1H-2-benzopyran-6-ol, also known as 2,3,4,5,6,7,8,8a-octahydro-2H-1-benzopyran, is a bicyclic organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure which contributes to its biological properties. The compound is soluble in various solvents and is used as a non-ionic organic buffering agent in cell cultures with a pH range of 6 to 8.5 .
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties which help in mitigating oxidative stress in cells.
- Anti-inflammatory Properties : Compounds related to octahydro-1H-2-benzopyran have been documented to inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines. For instance, related meroterpenoids have shown selective cytotoxic effects against lung and colon cancer cells, indicating that octahydro-1H-2-benzopyran derivatives may also possess similar properties .
- Neuroprotective Effects : There is emerging evidence suggesting that octahydro derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
Table 1: Summary of Biological Activities
Case Study 1: Cytotoxicity Against Cancer Cells
A study conducted on various meroterpenoids revealed that octahydro derivatives exhibited IC50 values as low as 9.80 μM against colon cancer cell lines . This suggests a promising avenue for further exploration in oncology.
Case Study 2: Anti-inflammatory Mechanisms
Research has indicated that octahydro derivatives can inhibit the expression of pro-inflammatory mediators such as TNF-alpha and nitric oxide synthase . This mechanism highlights the potential therapeutic use of these compounds in conditions characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structural identity of octahydro-1H-2-benzopyran-6-ol?
- Methodological Answer : Combine 1H/13C NMR to assign hydrogen and carbon environments, focusing on the hydroxyl group (δ ~1.5–2.5 ppm for octahydro systems) and benzopyran ring protons (δ ~6.5–7.5 ppm). Use IR spectroscopy to confirm the presence of the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and lactone ring (C=O stretch ~1700–1750 cm⁻¹ if derivatized). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₉H₁₄O₂ for core structure). For crystalline derivatives, X-ray crystallography (e.g., SHELX refinement ) can resolve stereochemistry.
Q. How can researchers isolate this compound from natural sources like rice bran?
- Methodological Answer : Use liquid-liquid extraction with non-polar solvents (e.g., hexane) to remove lipids, followed by polar solvent extraction (ethanol/water mixtures) to recover phenolic compounds. Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Monitor fractions via TLC (Rf ~0.3–0.5 in ethyl acetate:hexane 3:7) and confirm purity via HPLC-DAD (C18 column, λ = 280 nm). Natural occurrence in cereals suggests affinity for antioxidant assays (e.g., DPPH radical scavenging) post-isolation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antioxidant, enzyme inhibition) across multiple concentrations (1–100 μM) to identify non-linear effects.
- Metabolite Interference Testing : Use LC-MS/MS to rule out degradation products or metabolites influencing activity.
- Cell Model Specificity : Compare results across primary vs. immortalized cell lines (e.g., HepG2 vs. primary hepatocytes) to assess tissue-specific effects.
- Statistical Robustness : Apply ANOVA with post-hoc tests to distinguish true activity from noise, especially in high-throughput screens .
Q. How can computational modeling guide the design of this compound analogs with enhanced binding to antioxidant enzymes?
- Methodological Answer :
- Target Docking : Use AutoDock Vina or Schrödinger Suite to dock analogs into active sites of enzymes like NADPH oxidase or SOD. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., His61 in SOD).
- QSAR Modeling : Train models on existing bioactivity data (IC₅₀, EC₅₀) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7).
- MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA ΔG < −30 kJ/mol) .
Q. What synthetic routes optimize enantiomeric purity of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline to induce asymmetry during cyclization (e.g., Mitsunobu reaction for benzopyran ring closure).
- Catalytic Asymmetric Hydrogenation : Employ Noyori-type catalysts (Ru-BINAP) to reduce ketone intermediates with >90% ee.
- Chiral HPLC : Validate enantiopurity with a Chiralpak AD-H column (heptane/ethanol 85:15, 1 mL/min) .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL (TWIN/BASF commands) to model twin fractions. Validate with R1 < 5% and wR2 < 12%.
- Thermal Motion Analysis : Check ADPs (B-factors < 4 Ų for core atoms) to exclude disorder.
- Hirshfeld Surface Analysis : Compare intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π) to confirm packing stability .
Q. What in vitro assays are most reliable for evaluating the pro-oxidant vs. antioxidant duality of this compound?
- Methodological Answer :
- Pro-Oxidant : Measure ROS generation (DCFH-DA assay) in cancer cell lines (e.g., A549) under hypoxia (1% O₂).
- Antioxidant : Use FRAP (ferric reducing power) and ORAC (peroxyl radical scavenging) assays in parallel.
- Dose-Dependent Switch : Identify critical concentrations where antioxidant activity declines (e.g., EC₅₀ shift from 10 μM to 50 μM) .
Safety and Handling
Q. What safety protocols are critical for handling this compound derivatives with acute toxicity risks?
- Methodological Answer :
- PPE : Wear nitrile gloves (≥8 mil thickness), safety goggles, and lab coats. Use fume hoods for weighing/processing.
- Spill Management : Absorb powders with vermiculite, neutralize liquids with 10% sodium bicarbonate, and dispose as hazardous waste (EPA D003).
- Exposure Monitoring : Install real-time air sampling (PID detectors) for airborne thresholds (TLV < 1 mg/m³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
